1-(2-fluorobenzyl)-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(2-fluorobenzyl)-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
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Biological Activity
The compound 1-(2-fluorobenzyl)-N-(2-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 942010-61-9) belongs to the class of 1,8-naphthyridine derivatives , which have been extensively studied for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₄FN₃O₂ |
Molecular Weight | 393.5 g/mol |
CAS Number | 942010-61-9 |
Antimicrobial Activity
Research indicates that 1,8-naphthyridine derivatives , including the compound , exhibit significant antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi. A study highlighted that modifications in the structure of naphthyridine can enhance its antimicrobial efficacy, suggesting that compounds with specific substituents may yield better results against resistant strains .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been a focal point in medicinal chemistry. Specifically, studies have demonstrated that certain 1,8-naphthyridine carboxamide derivatives possess moderate to high cytotoxicity against human cancer cell lines. For instance, structure-activity relationship (SAR) studies revealed that modifications at the N-1 and C-7 positions significantly influence antitumor activity . The compound under discussion may exhibit similar properties due to its structural characteristics.
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been reported to inhibit various inflammatory pathways and cytokine production, indicating their potential use in treating inflammatory diseases . The specific compound's ability to modulate these pathways remains to be fully explored but is a promising area for future research.
Neurological Applications
Emerging evidence suggests that naphthyridine derivatives could play a role in treating neurological disorders. Their interaction with receptors involved in neuroprotection and neuroinflammation presents an exciting avenue for research . The compound's fluorobenzyl and methylcyclohexyl substituents may enhance its affinity for relevant targets in the brain.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various naphthyridine derivatives against Escherichia coli and Staphylococcus aureus . The results indicated that certain modifications significantly increased the potency of these compounds when used in combination with traditional antibiotics . This underscores the potential of the compound as an antibiotic adjuvant.
Anticancer Evaluation
In a comparative study involving several naphthyridine derivatives, it was found that compounds similar to This compound exhibited promising cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .
The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:
- Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : They are believed to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.
- Anti-inflammatory Mechanism : Naphthyridines may inhibit pro-inflammatory cytokines and enzymes like COX and LOX, reducing inflammation at the cellular level.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-7-2-5-11-20(15)26-22(28)18-13-16-9-6-12-25-21(16)27(23(18)29)14-17-8-3-4-10-19(17)24/h3-4,6,8-10,12-13,15,20H,2,5,7,11,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOSGBZNDWUZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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